

Benzyl-PEG10-Ots: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Benzyl-PEG10-Ots**

Cat. No.: **B11930241**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG10-Ots is a heterobifunctional crosslinker featuring a benzyl-protected polyethylene glycol (PEG) chain of ten ethylene glycol units, terminating in a tosylate group. This molecule is of significant interest to researchers in drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based PROTAC linker, **Benzyl-PEG10-Ots** facilitates the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, bringing the two in proximity to induce ubiquitination and subsequent degradation of the target protein.^{[1][2][3]} The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.^[4] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to various functional groups on target ligands.^[5]

This technical guide provides a detailed overview of the known chemical properties, structure, and relevant experimental considerations for **Benzyl-PEG10-Ots**.

Chemical Structure and Properties

The chemical structure of **Benzyl-PEG10-Ots** consists of a benzyl ether at one terminus of a ten-unit polyethylene glycol chain, and a tosylate ester at the other.

Molecular Formula: C₃₄H₅₄O₁₃S^{[2][3][6]}

Molecular Weight: 702.85 g/mol [\[2\]](#)[\[3\]](#)[\[6\]](#)

While specific experimental data for the physical properties of **Benzyl-PEG10-Ots** are not readily available in the public domain, the properties of related compounds can provide useful estimations.

Table 1: Physicochemical Properties of **Benzyl-PEG10-Ots** and Related Compounds

Property	Benzyl-PEG10-Ots	Benzyl Alcohol	Benzyl Tosylate
Molecular Formula	$C_{34}H_{54}O_{13}S$	C_7H_8O	$C_{14}H_{14}O_3S$
Molecular Weight (g/mol)	702.85	108.14	262.33 [7]
Appearance	Not specified (likely a viscous oil or waxy solid)	Colorless liquid [8]	Not specified
Boiling Point (°C)	Not available	205.3	Not available
Melting Point (°C)	Not available	-15.2	Not available
Density (g/cm³)	Not available	1.044	Not available
Solubility	Soluble in organic solvents (e.g., DCM, DMF, DMSO). The PEG chain imparts some water solubility.	Soluble in water, alcohol, ether, chloroform [8]	Not available

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **Benzyl-PEG10-Ots** are not publicly available. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons (Benzyl & Tosyl): Multiple signals in the range of δ 7.2-7.9 ppm.

- Benzyl CH₂: A singlet around δ 4.5 ppm.
- PEG Backbone $(-\text{OCH}_2\text{CH}_2)_9-$: A complex multiplet centered around δ 3.6 ppm.[9][10]
- CH₂ adjacent to Tosylate: A triplet around δ 4.1-4.2 ppm.
- Tosyl CH₃: A singlet around δ 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.
- PEG Backbone: A prominent signal around δ 70 ppm.
- Benzyl CH₂: A signal around δ 73 ppm.
- CH₂ adjacent to Tosylate: A signal around δ 69 ppm.
- Tosyl CH₃: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

- C-H stretch (aromatic): $\sim 3030 \text{ cm}^{-1}$
- C-H stretch (aliphatic): $\sim 2870 \text{ cm}^{-1}$
- C=C stretch (aromatic): ~ 1600 and 1495 cm^{-1}
- C-O-C stretch (ether): Strong, broad band around 1100 cm^{-1} [11]
- S=O stretch (sulfonate): ~ 1350 and 1175 cm^{-1}
- S-O-C stretch (sulfonate ester): $\sim 950 \text{ cm}^{-1}$

Experimental Protocols

Synthesis of Benzyl-PEG10-Ots

While a specific, detailed protocol for the synthesis of **Benzyl-PEG10-Ots** is not publicly available, a general procedure can be adapted from established methods for the tosylation of

PEG alcohols. The synthesis would typically involve the reaction of Benzyl-PEG10-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Materials:

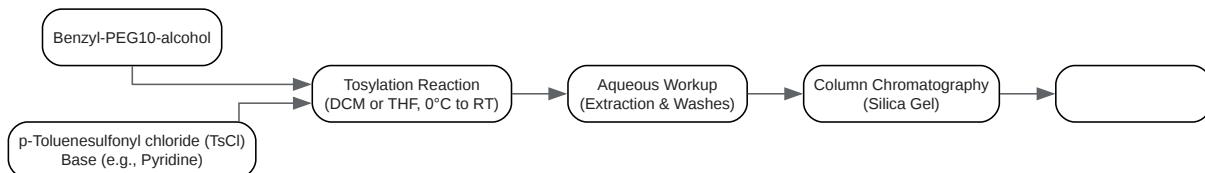
- Benzyl-PEG10-alcohol[1]
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or triethylamine (as a base and solvent)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure (General):

- Dissolve Benzyl-PEG10-alcohol in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add pyridine or triethylamine to the solution.
- Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
- Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench it by adding water.
- Extract the product with DCM.

- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Diagram 1: Synthetic Workflow for **Benzyl-PEG10-Ots**



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Caption: General workflow for the synthesis of **Benzyl-PEG10-Ots**.

Use of Benzyl-PEG10-Ots in PROTAC Synthesis

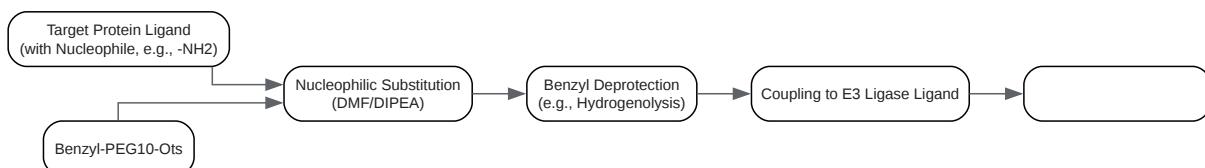
Benzyl-PEG10-Ots serves as a versatile linker for conjugating a nucleophilic group on a target protein ligand. A common nucleophile is a primary or secondary amine, or a thiol group.

General Protocol for Conjugation to an Amine-Containing Ligand:

- Dissolve the amine-containing target protein ligand in a suitable aprotic solvent such as DMF or DMSO.
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.
- Add a solution of **Benzyl-PEG10-Ots** in the same solvent to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by LC-MS.

- Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC precursor.

Diagram 2: PROTAC Synthesis using **Benzyl-PEG10-Ots**



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